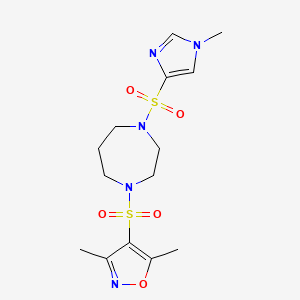

3,5-dimethyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)isoxazole

Description

Propriétés

IUPAC Name |

3,5-dimethyl-4-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O5S2/c1-11-14(12(2)24-16-11)26(22,23)19-6-4-5-18(7-8-19)25(20,21)13-9-17(3)10-15-13/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSRPZNAAYPOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. Imidazole-containing compounds have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to a wide range of biological activities.

Mode of Action

Compounds containing imidazole and benzimidazole moieties are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response.

Biochemical Pathways

Imidazole and benzimidazole derivatives have been shown to affect a variety of biochemical pathways, often by inhibiting key enzymes or interacting with receptors. The downstream effects of these interactions can include changes in signal transduction, gene expression, and cellular metabolism.

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted.

Result of Action

The effects of a compound on a cellular level are typically a result of its interactions with its targets and its impact on biochemical pathways. These effects can include changes in cellular function, alterations in cell signaling, and potential cytotoxic effects.

Action Environment

The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the biological system in which the compound is acting.

Activité Biologique

The compound 3,5-dimethyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)isoxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Isoxazole Ring : A five-membered heterocyclic compound that can exhibit various pharmacological properties.

- Sulfonyl Groups : These enhance the reactivity and solubility of the molecule.

- Imidazole and Diazepane Moieties : Known for their roles in biological systems and potential interactions with various targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the imidazole ring is particularly notable for its role in enhancing antimicrobial efficacy against various pathogens.

Anticancer Properties

Preliminary investigations suggest that derivatives of this compound may possess anticancer properties. For instance, compounds with similar sulfonyl and isoxazole structures have been reported to inhibit cell proliferation in cancer cell lines.

The biological activity is believed to be mediated through multiple pathways:

- Enzyme Inhibition : Compounds like this one may act as inhibitors of specific enzymes involved in cell signaling pathways.

- Receptor Modulation : The imidazole moiety can interact with various receptors, potentially modulating their activity.

Case Studies

Several case studies highlight the efficacy of related compounds:

- Study on Antimicrobial Efficacy :

- Anticancer Activity Assessment :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Comparison with Thiazole Derivatives ()

The thiazole derivatives 4 and 5 described in share structural similarities with the target compound, such as:

- Core heterocyclic rings : Both feature a thiazole/isoxazole core.

- Substituent complexity : Fluorophenyl and triazole groups in 4 /5 vs. imidazole and diazepane in the target compound.

Key Differences :

Comparison with Benzo[b][1,4]diazepin Derivatives ()

Compounds 4g and 4h in incorporate benzodiazepine and coumarin moieties. These differ from the target compound in:

- Functional Groups : Coumarin and tetrazole in 4g /4h vs. imidazole and isoxazole.

- Biological Activity : Benzo[b][1,4]diazepines are often explored for CNS activity, whereas sulfonamide-linked isoxazoles (like the target compound) are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase) .

Comparison with Metal-Organic Frameworks (MOFs) ()

While unrelated structurally, MOFs in highlight the importance of tailored porosity and sulfonyl groups in selective adsorption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.